molecular formula C15H15N5OS B2933546 3-[4-ethyl-5-(methylsulfanyl)-4H-1,2,4-triazol-3-yl]-1-phenyl-4(1H)-pyridazinone CAS No. 478063-64-8

3-[4-ethyl-5-(methylsulfanyl)-4H-1,2,4-triazol-3-yl]-1-phenyl-4(1H)-pyridazinone

Cat. No. B2933546
CAS RN: 478063-64-8
M. Wt: 313.38
InChI Key: RUQLOFJYCULHDV-UHFFFAOYSA-N
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Description

3-[4-ethyl-5-(methylsulfanyl)-4H-1,2,4-triazol-3-yl]-1-phenyl-4(1H)-pyridazinone is a chemical compound that has been the subject of scientific research due to its potential applications in various fields.

Mechanism of Action

The mechanism of action of 3-[4-ethyl-5-(methylsulfanyl)-4H-1,2,4-triazol-3-yl]-1-phenyl-4(1H)-pyridazinone is not fully understood. However, it has been proposed that it may act by inhibiting the activity of protein kinase CK2, which is involved in various cellular processes such as cell proliferation and apoptosis.
Biochemical and Physiological Effects
Studies have shown that 3-[4-ethyl-5-(methylsulfanyl)-4H-1,2,4-triazol-3-yl]-1-phenyl-4(1H)-pyridazinone exhibits antimicrobial, antifungal, and antitumor activities. It has also been found to inhibit the activity of protein kinase CK2, which is involved in various cellular processes such as cell proliferation and apoptosis.

Advantages and Limitations for Lab Experiments

One advantage of using 3-[4-ethyl-5-(methylsulfanyl)-4H-1,2,4-triazol-3-yl]-1-phenyl-4(1H)-pyridazinone in lab experiments is its potential as an inhibitor of protein kinase CK2, which is involved in various cellular processes. However, one limitation is that the mechanism of action is not fully understood, which makes it difficult to determine its potential applications in various fields.

Future Directions

There are several future directions for the research on 3-[4-ethyl-5-(methylsulfanyl)-4H-1,2,4-triazol-3-yl]-1-phenyl-4(1H)-pyridazinone. One direction is to further study its potential as an inhibitor of protein kinase CK2 and its applications in various cellular processes such as cell proliferation and apoptosis. Another direction is to explore its potential as an antimicrobial, antifungal, and antitumor agent. Additionally, future research could focus on understanding the mechanism of action and developing more efficient synthesis methods for this compound.
Conclusion
In conclusion, 3-[4-ethyl-5-(methylsulfanyl)-4H-1,2,4-triazol-3-yl]-1-phenyl-4(1H)-pyridazinone is a chemical compound that has been the subject of scientific research due to its potential applications in various fields. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand its potential applications and mechanisms of action.

Synthesis Methods

The synthesis of 3-[4-ethyl-5-(methylsulfanyl)-4H-1,2,4-triazol-3-yl]-1-phenyl-4(1H)-pyridazinone involves the reaction of 4-ethyl-5-(methylsulfanyl)-4H-1,2,4-triazole-3-thiol with 4-chloro-3-nitropyridazine in the presence of a base. The resulting compound is then reduced to obtain the final product.

Scientific Research Applications

3-[4-ethyl-5-(methylsulfanyl)-4H-1,2,4-triazol-3-yl]-1-phenyl-4(1H)-pyridazinone has been studied for its potential applications in various fields of research. It has been found to exhibit antimicrobial, antifungal, and antitumor activities. It has also been studied as a potential inhibitor of protein kinase CK2, which is involved in various cellular processes such as cell proliferation and apoptosis.

properties

IUPAC Name

3-(4-ethyl-5-methylsulfanyl-1,2,4-triazol-3-yl)-1-phenylpyridazin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15N5OS/c1-3-19-14(16-17-15(19)22-2)13-12(21)9-10-20(18-13)11-7-5-4-6-8-11/h4-10H,3H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RUQLOFJYCULHDV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=NN=C1SC)C2=NN(C=CC2=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15N5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401326556
Record name 3-(4-ethyl-5-methylsulfanyl-1,2,4-triazol-3-yl)-1-phenylpyridazin-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401326556
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

313.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

24.5 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24822096
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS RN

478063-64-8
Record name 3-(4-ethyl-5-methylsulfanyl-1,2,4-triazol-3-yl)-1-phenylpyridazin-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401326556
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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